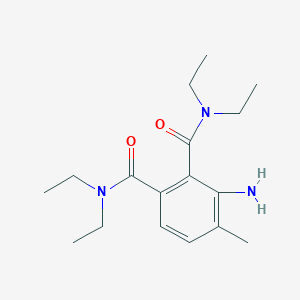
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with tetraethyl and methyl groups, as well as two carboxamide groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzene-1,2-dicarboxylic acid, undergoes nitration to introduce a nitro group at the 3-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The carboxylic acid groups are converted to carboxamide groups through a reaction with ethylamine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale amidation reactors for the final step are common practices to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide.
Reduction: Regeneration of the original amino compound.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and carboxamide groups may also participate in π-π interactions and hydrogen bonding, respectively, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N,N-dimethylbenzene-1,2-dicarboxamide: Similar structure but with dimethyl groups instead of tetraethyl groups.
4-Methylbenzene-1,2-dicarboxamide: Lacks the amino and tetraethyl groups, making it less reactive.
3-Nitro-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
3-Amino-N~1~,N~1~,N~2~,N~2~-tetraethyl-4-methylbenzene-1,2-dicarboxamide is unique due to its combination of amino, tetraethyl, and carboxamide groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a versatile intermediate make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
65770-16-3 |
|---|---|
Fórmula molecular |
C17H27N3O2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-amino-1-N,1-N,2-N,2-N-tetraethyl-4-methylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C17H27N3O2/c1-6-19(7-2)16(21)13-11-10-12(5)15(18)14(13)17(22)20(8-3)9-4/h10-11H,6-9,18H2,1-5H3 |
Clave InChI |
FJLFRMNHFWAUBS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C(C=C1)C)N)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
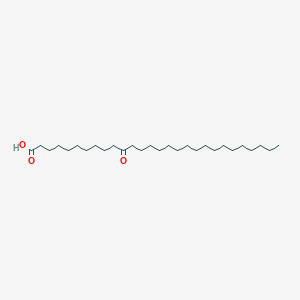
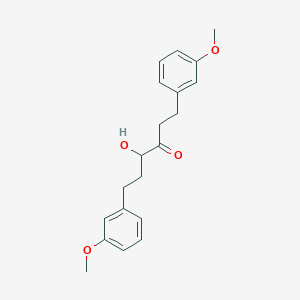

![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
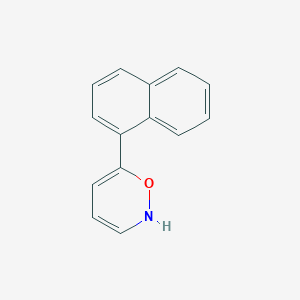
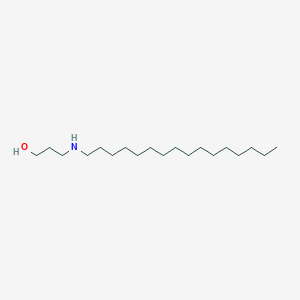
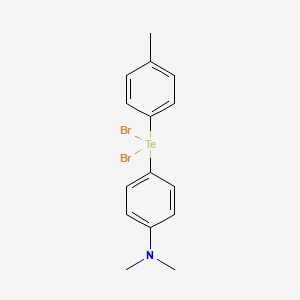
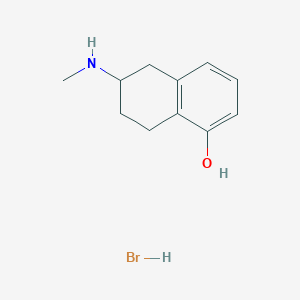
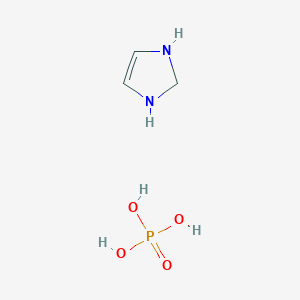

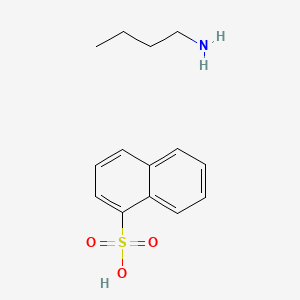
![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)

